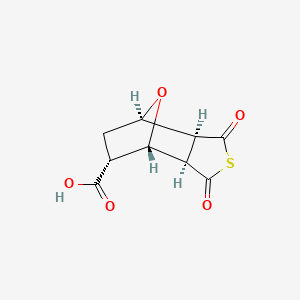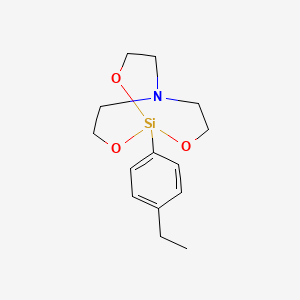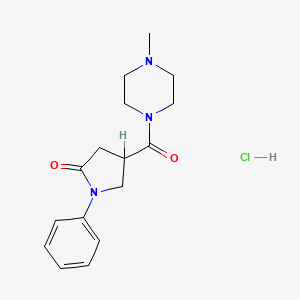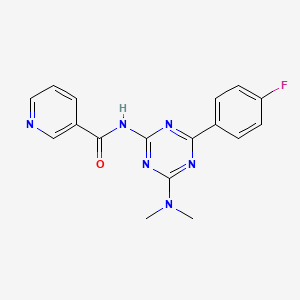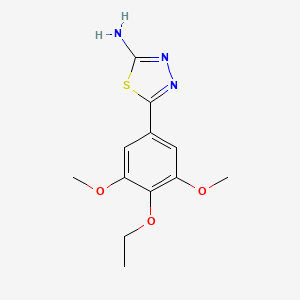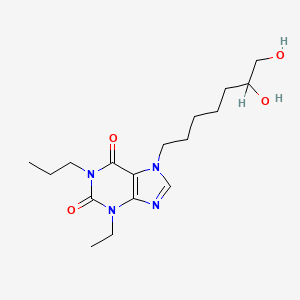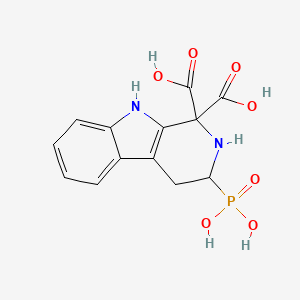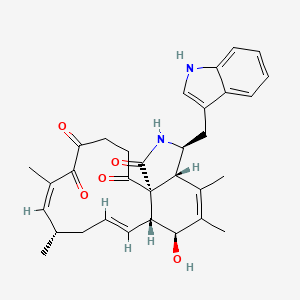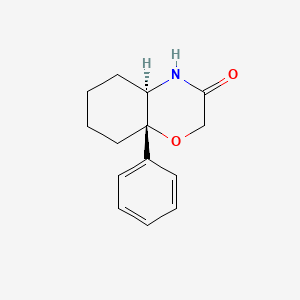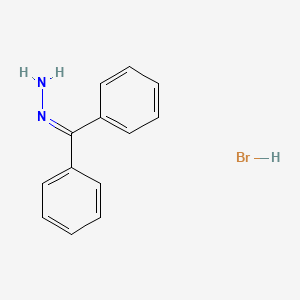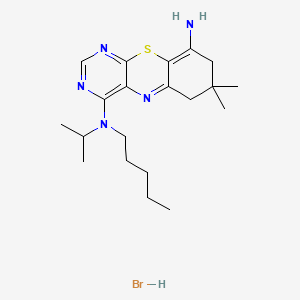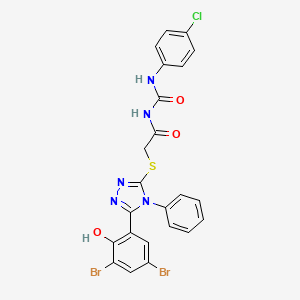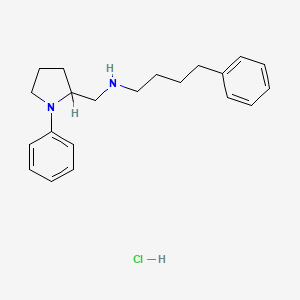
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 4-phenylbutyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with various biological targets. It is often used in studies related to enzyme inhibition and receptor binding.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes, reducing the production of specific metabolites and altering cellular functions.
類似化合物との比較
Similar Compounds
4-Phenylbutylamine: Shares a similar phenylbutyl structure but lacks the pyrrolidine ring.
1-Phenyl-2-pyrrolidinemethanamine: Contains the pyrrolidine ring but lacks the phenylbutyl group.
N-(4-Phenylbutyl)-2-pyrrolidinemethanamine: Similar structure but different substitution pattern.
Uniqueness
(-)-1-Phenyl-N-(4-phenylbutyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its combined structural features, which confer specific reactivity and binding properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
142469-70-3 |
|---|---|
分子式 |
C21H29ClN2 |
分子量 |
344.9 g/mol |
IUPAC名 |
4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2.ClH/c1-3-10-19(11-4-1)12-7-8-16-22-18-21-15-9-17-23(21)20-13-5-2-6-14-20;/h1-6,10-11,13-14,21-22H,7-9,12,15-18H2;1H |
InChIキー |
JYRGZRUSXIGLAQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNCCCCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


